Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate

Description

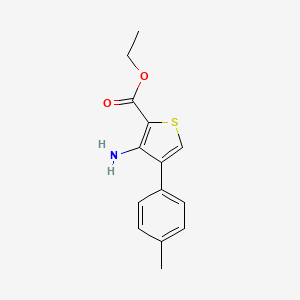

Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring an amino group at position 3, a 4-methylphenyl substituent at position 4, and an ethyl ester moiety at position 2 of the thiophene ring. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol . While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest utility in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-12(15)11(8-18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJKYRBHDPKUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the reaction of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, acids, and bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural features contribute to the development of drugs targeting neurological disorders and other therapeutic areas.

Key Pharmaceutical Uses:

- Neurological Disorders : The compound is explored for its potential in enhancing drug efficacy against conditions like depression and anxiety due to its ability to modulate neurotransmitter systems.

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics .

- Anti-inflammatory and Antidepressant Properties : Studies have shown that thiophene derivatives can possess anti-inflammatory and antidepressant effects, suggesting potential therapeutic applications .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its effectiveness in pest control while minimizing environmental impact is a significant advantage over traditional pesticides.

Key Agricultural Uses:

- Pest Control : The compound contributes to developing safer and more effective pest control solutions that reduce reliance on harmful chemicals .

- Herbicides : It has been identified as a building block for herbicidal compounds, showcasing its versatility in agricultural applications .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials.

Key Material Science Applications:

- Conductive Polymers : The compound is being researched for its potential in creating conductive polymers essential for electronic devices .

- Organic Semiconductors : Its application in organic electronics, including light-emitting diodes (OLEDs), highlights its significance in modern technology .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Key Biochemical Applications:

- Enzyme Inhibition Studies : The compound aids researchers in understanding enzyme mechanisms and interactions within biological systems .

- Metabolic Pathway Analysis : Its role in metabolic studies helps elucidate complex biochemical pathways relevant to health and disease .

Data Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Drug synthesis for neurological disorders | Enhances drug efficacy |

| Antimicrobial agents | Potential new antibiotics | |

| Anti-inflammatory and antidepressant properties | Significant therapeutic potential | |

| Agricultural Chemistry | Formulation of agrochemicals | Safer pest control solutions |

| Development of herbicides | Reduces environmental impact | |

| Material Science | Conductive polymers | Essential for electronic applications |

| Organic semiconductors | Used in OLED technology | |

| Biochemical Research | Enzyme interaction studies | Aids in understanding biological systems |

| Metabolic pathway analysis | Important for health-related research |

Case Studies

-

Pharmaceutical Development :

A study published in Europe PMC highlighted the synthesis of ethyl 3-amino derivatives that demonstrated significant antimicrobial activity against various pathogens, indicating their potential as therapeutic agents . -

Agricultural Chemistry :

Research conducted on thiophene derivatives showed promising results in developing eco-friendly pesticides that maintain effectiveness while reducing toxicity to non-target species . -

Material Science Innovations :

A recent investigation into conductive polymers utilizing thiophene derivatives revealed enhanced electrical properties, paving the way for advancements in organic electronics .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Substituent Effects :

- Positional Isomerism: The target compound’s amino and ester groups at positions 3 and 2 differ from analogs like Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate , which may affect intermolecular interactions in crystal packing or binding to biological targets.

Key Observations:

- Cross-Coupling : Palladium-catalyzed Suzuki reactions (e.g., ) enable aryl group introductions, a strategy applicable to the target compound for diversification.

Physicochemical and Spectral Properties

- IR Spectroscopy: Analogs like Ethyl 3-amino-4-(4-methyl-2-(tosylamino)thiazole-5-carbonyl)-5-(phenylamino)thiophene-2-carboxylate exhibit NH₂ stretches at 3439 cm⁻¹ and carbonyl stretches at 1726 cm⁻¹ , consistent with ester and amino functionalities in the target compound.

- Crystallography : Structural analogs (e.g., ) show planar thiophene rings with dihedral angles <5° between substituents, suggesting similar rigidity in the target compound.

Biological Activity

Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure features a thiophene ring substituted with an amino group at the 3-position and a 4-methylphenyl group at the 4-position, contributing to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N1O2S |

| Molecular Weight | 253.33 g/mol |

| Functional Groups | Amino, Carboxylate, Thiophene |

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : The compound has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values as low as , indicating strong efficacy against pathogens such as Staphylococcus aureus and Acinetobacter baumannii .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. It has been shown to disrupt critical pathways involved in tumor growth, potentially through the inhibition of specific enzymes associated with cancer proliferation .

- Anti-inflammatory Effects : Thiophene derivatives, including this compound, have been linked to anti-inflammatory activities, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological effects of this compound can be attributed to its interaction with multiple biochemical targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes .

- Cellular Pathway Modulation : It affects various signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have investigated the biological activity of thiophene derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various thiophene derivatives, revealing that compounds with similar structural motifs showed MIC values comparable to those of established antibiotics .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating significant potency against multiple types of cancer cells .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions. A key method involves Suzuki-Miyaura cross-coupling, where methyl 3-amino-4-bromothiophene-2-carboxylate reacts with (4-methylphenyl)boronic acid in the presence of a palladium catalyst (e.g., [Pd(PPh₃)₄]) and a base (e.g., Na₂CO₃) in a 1,4-dioxane/water solvent system at 80°C . Reaction optimization includes adjusting catalyst loading, temperature, and solvent ratios to improve yield (e.g., 80% yield reported under controlled conditions). Post-synthesis purification involves column chromatography with petroleum ether/ethyl acetate gradients.

Q. How is the compound characterized structurally and spectroscopically?

Structural characterization employs X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and anisotropic displacement parameters . Spectroscopic methods include:

- NMR : Analysis of thiophene ring protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ ~165 ppm).

- FT-IR : Identification of amino (–NH₂, ~3400 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups. Computational methods (e.g., DFT) validate electronic properties and molecular electrostatic potentials .

Q. What safety precautions are critical during synthesis and handling?

The compound may pose hazards such as skin/eye irritation and respiratory toxicity. Safety protocols include:

- Use of fume hoods and PPE (gloves, goggles).

- Proper disposal of halogenated solvents (e.g., DCM) and acidic waste .

- Storage in inert atmospheres to prevent degradation.

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be improved for derivatives with electron-deficient aryl groups?

Catalyst selection is critical. For electron-deficient substrates (e.g., 4-nitrophenyl), replacing [Pd(PPh₃)₄] with PdCl₂(dppf) enhances catalytic activity. Microwave-assisted synthesis (120°C, 30 min) can reduce reaction time while maintaining >75% yield . Solvent systems like toluene/ethanol (3:1) improve solubility of hydrophobic intermediates.

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Substituents at the 4-position of the phenyl ring significantly modulate activity:

- 4-Methylphenyl : Enhances lipophilicity, improving membrane permeability in anticancer assays .

- 4-Hydroxyphenyl : Introduces hydrogen-bonding capacity, altering binding affinity to enzymes like cyclooxygenase-2 . Comparative studies show that bromine or chlorine substituents increase cytotoxicity (IC₅₀ values <10 µM in HeLa cells) but reduce aqueous solubility .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?

- Use SHELXL’s PART command to model disorder, followed by refinement with isotropic displacement parameters.

- Apply TWIN/BASF instructions for twinned crystals, adjusting scale factors iteratively .

- Validate results using WinGX’s geometry analysis tools to ensure bond-length and angle consistency .

Q. How can computational methods reconcile discrepancies between experimental and theoretical spectral data?

- Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis spectra, accounting for solvent effects (e.g., PCM model for methanol).

- Compare experimental IR carbonyl stretches (e.g., 1685 cm⁻¹) with scaled DFT frequencies; deviations >5% suggest conformational flexibility or crystal-packing effects .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Suzuki Coupling

| Component | Example Parameters | Reference |

|---|---|---|

| Catalyst | [Pd(PPh₃)₄] (5 mol%) | |

| Solvent System | 1,4-dioxane/H₂O (4:1) | |

| Temperature/Time | 80°C, 6 hours | |

| Base | Na₂CO₃ (2.5 eq) | |

| Yield | 80% (after chromatography) |

Q. Table 2: Comparative Biological Activities of Derivatives

| Substituent | IC₅₀ (HeLa Cells) | Solubility (mg/mL) | Key Target |

|---|---|---|---|

| 4-Methylphenyl | 12.5 µM | 0.45 | Topoisomerase II |

| 4-Bromophenyl | 8.2 µM | 0.18 | Tubulin |

| 4-Hydroxyphenyl | 18.7 µM | 1.02 | COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.